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Abstract
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health,

necessitating the development of novel therapeutics capable of circumventing established

resistance mechanisms. Cresomycin, a fully synthetic bridged macrobicyclic

oxepanoprolinamide antibiotic, has emerged as a promising candidate with potent activity

against a broad spectrum of multidrug-resistant (MDR) Gram-positive and Gram-negative

bacteria.[1][2][3] Developed by researchers at Harvard University, Cresomycin is rationally

designed to be "pre-organized" for enhanced binding to the bacterial ribosome, its primary

molecular target.[1][4] This pre-configuration allows it to overcome common resistance

mechanisms, such as ribosomal RNA methylation, that render many existing antibiotics

ineffective.[5][6] This technical guide provides a comprehensive overview of the discovery,

mechanism of action, synthesis, and preclinical development of Cresomycin, including

detailed experimental protocols and quantitative efficacy data.

Introduction
The relentless evolution of antibiotic resistance in pathogenic bacteria is a critical global health

crisis, projected to cause 10 million deaths annually by 2050 if left unaddressed.[5] Many

clinically important antibiotics, including lincosamides, macrolides, and streptogramins, function
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by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit,

thereby inhibiting protein synthesis.[7] However, bacteria have developed sophisticated

resistance mechanisms, most notably the enzymatic methylation of ribosomal RNA (rRNA) by

erythromycin-resistance rRNA methylase (Erm) and chloramphenicol-florfenicol resistance (Cfr)

methyltransferase.[5][6] These modifications sterically hinder antibiotic binding, leading to high-

level resistance.

Cresomycin was developed as a direct response to this challenge.[1][2] It belongs to a class

of synthetic antibiotics inspired by the lincosamide clindamycin and the more recent synthetic

analogue, iboxamycin.[4][8] Through a sophisticated "component-based synthesis" approach,

the Myers research group at Harvard University engineered Cresomycin with a rigidified, pre-

organized conformation that mirrors its ribosome-bound state.[1][4] This structural innovation

results in a stronger and more stable interaction with the ribosome, enabling it to effectively

inhibit protein synthesis even in the presence of resistance-conferring modifications.[5][6]

Mechanism of Action: Pre-organized for Ribosomal
Binding
Cresomycin's primary mechanism of action is the inhibition of bacterial protein synthesis

through binding to the 50S ribosomal subunit.[1][2] Unlike many other antibiotics that adopt

their binding conformation upon interaction with the ribosome, Cresomycin is synthesized in a

conformation that is already optimized for this interaction.[4] This "pre-organization" is achieved

through the introduction of a 10-membered ring that rigidifies the molecule's structure.[9]

This enhanced binding affinity allows Cresomycin to overcome the two major forms of

ribosome-mediated resistance:

Erm-mediated resistance: Erm methyltransferases add a methyl group to adenine A2058 in

the 23S rRNA, a key binding site for many antibiotics. This modification creates steric

hindrance that prevents these antibiotics from binding effectively. Cresomycin's rigid

structure allows it to accommodate this modification and maintain its binding affinity.[5][10]

Cfr-mediated resistance: The Cfr methyltransferase modifies adenine A2503 in the 23S

rRNA. This modification also confers broad-spectrum resistance to several classes of

antibiotics. Cresomycin's unique binding mode allows it to overcome the challenge posed

by this modification as well.[5][6]
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The following diagram illustrates the mechanism of action of Cresomycin in overcoming

ribosomal resistance.

Caption: Mechanism of Cresomycin action and resistance circumvention.

Chemical Synthesis
Cresomycin is a fully synthetic molecule, a key advantage that allows for greater structural

modification compared to semi-synthetic antibiotics.[4] The synthesis is complex, involving a

"component-based" strategy where large, intricate molecular fragments are synthesized

separately and then brought together in the final stages.[1] A scalable synthesis of the northern

macrobicyclic thiolincosamine fragment of Cresomycin has been reported, highlighting a key

diastereoselective addition of a putative allenylzinc nucleophile to a common Ellman sulfinimine

intermediate.[11] The synthesis starts from D-galactose and involves numerous chemical

modifications to achieve the final, rigidified structure of Cresomycin.

The following diagram provides a high-level overview of the component-based synthesis

workflow.
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Caption: High-level workflow of Cresomycin's component-based synthesis.

In Vitro Efficacy
Cresomycin has demonstrated potent in vitro activity against a wide range of Gram-positive

and Gram-negative bacteria, including strains with well-characterized resistance mechanisms.

[5][10]

Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC90 values of Cresomycin (CRM) compared to its

precursor, iboxamycin (IBX), against various bacterial isolates.

Table 1: In Vitro Activity of Cresomycin against Gram-Positive Bacteria
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Bacterial Species
Resistance
Mechanism

CRM MIC90
(µg/mL)

IBX MIC90 (µg/mL)

Staphylococcus

aureus
Cfr-expressing 2 8

Streptococcus spp. - 0.06 0.25

Enterococcus spp. - 0.25 2

Clostridioides difficile - 0.125 16

Ocular MRSA isolates erm-harboring 0.5 2

Data compiled from multiple sources.[5][10]

Table 2: In Vitro Activity of Cresomycin against Gram-Negative Bacteria

Bacterial Species
Resistance
Mechanism

CRM MIC90
(µg/mL)

IBX MIC90 (µg/mL)

Escherichia coli Carbapenem-resistant 2 16

Klebsiella

pneumoniae
Carbapenem-resistant 8 32

Acinetobacter

baumannii
Carbapenem-resistant 8 32

Neisseria

gonorrhoeae
- 0.125 0.5

Data compiled from a referenced source.[5]

Cytotoxicity
In vitro safety experiments have indicated that Cresomycin exhibits low cytotoxicity against

human cell lines.[9]

In Vivo Efficacy
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Cresomycin has shown significant efficacy in murine models of bacterial infection,

demonstrating its potential for in vivo applications.[5][12]

Table 3: Summary of In Vivo Efficacy Studies of Cresomycin in Mouse Models

Infection Model Bacterial Strain Treatment Outcome

Systemic Infection

(Sepsis)

S. aureus (Cfr-

expressing)

25 mg/kg s.c., q.i.d.

for 1 day

100% survival (10/10

mice) vs. 10% survival

in vehicle group

Neutropenic Thigh

Infection

S. aureus (Cfr-

expressing)

Intraperitoneal

administration

-4.6 log10 CFU

reduction vs.

untreated

Neutropenic Thigh

Infection

S. aureus (ermA-

expressing)

Intraperitoneal

administration

-2.2 log10 CFU

reduction vs.

untreated

Neutropenic Thigh

Infection

E. coli (Carbapenem-

resistant)

Intraperitoneal

administration

-2.6 log10 CFU

reduction vs.

untreated

Neutropenic Thigh

Infection

P. aeruginosa

(Carbapenem-

resistant)

Intraperitoneal

administration

-2.7 log10 CFU

reduction vs.

untreated

Data compiled from multiple sources.[5][12]

The following diagram illustrates the general workflow of the in vivo efficacy studies.
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Caption: General workflow for in vivo efficacy testing of Cresomycin.

Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery

and development of Cresomycin.

Minimum Inhibitory Concentration (MIC) Assay
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Principle: The broth microdilution method is used to determine the lowest concentration of an

antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Protocol Overview:

A two-fold serial dilution of Cresomycin is prepared in cation-adjusted Mueller-Hinton

broth (CAMHB) in a 96-well microtiter plate.

Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5

CFU/mL).

The plates are incubated at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of Cresomycin at which no visible

bacterial growth is observed.

Ribosome Binding Assay
Principle: A competitive binding assay is used to determine the affinity of Cresomycin for the

bacterial ribosome. This often involves the displacement of a radiolabeled antibiotic that is

known to bind to the same site.

Protocol Overview:

Bacterial 70S ribosomes are isolated and purified.

A constant concentration of a radiolabeled ligand (e.g., [3H]-erythromycin) is incubated

with the ribosomes.

Increasing concentrations of unlabeled Cresomycin are added to compete for binding to

the ribosome.

The amount of bound radiolabeled ligand is measured after separation of ribosome-ligand

complexes from the unbound ligand (e.g., by filtration).

The IC50 (the concentration of Cresomycin that displaces 50% of the radiolabeled ligand)

is calculated to determine the binding affinity.
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Murine Sepsis Model
Principle: This model evaluates the efficacy of an antibiotic in treating a systemic bacterial

infection that mimics human sepsis.

Protocol Overview:

Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g.,

methicillin-resistant S. aureus).

At a specified time post-infection, treatment is initiated with Cresomycin or a vehicle

control, administered via a clinically relevant route (e.g., subcutaneous injection).

Mice are monitored for a defined period (e.g., 7 days) for survival and clinical signs of

illness.

Survival curves are generated and statistically analyzed to determine the efficacy of the

treatment.

Murine Neutropenic Thigh Infection Model
Principle: This localized infection model is used to assess the bactericidal or bacteriostatic

activity of an antibiotic in vivo, particularly in immunocompromised hosts.

Protocol Overview:

Mice are rendered neutropenic by treatment with cyclophosphamide.[13][14][15]

A standardized inoculum of the test bacterium is injected into the thigh muscle.[13][14][15]

Treatment with Cresomycin or a vehicle control is initiated at a set time after infection.[13]

[14][15]

After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh

muscles are aseptically removed and homogenized.[13][14][15]

The number of viable bacteria (colony-forming units, CFUs) in the thigh homogenate is

determined by plating serial dilutions on appropriate agar media.[13][14][15]
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The reduction in bacterial load in the treated group is compared to the control group to

determine the in vivo antimicrobial activity.[13][14][15]

Future Directions
Cresomycin represents a significant advancement in the fight against antimicrobial resistance.

Its novel, pre-organized structure and potent activity against a wide range of MDR pathogens

make it a promising candidate for further development.[1][2] The Myers research group has

received a $1.2 million grant from CARB-X to advance Cresomycin and other related

compounds through preclinical profiling, including studies on oral bioavailability, toxicology, and

stability.[1][8] While it is not yet known if Cresomycin will be safe and effective in humans, the

preclinical data generated to date are highly encouraging and pave the way for future clinical

investigation.[1][8]

Conclusion
Cresomycin is a testament to the power of rational, structure-based drug design in overcoming

the challenges of antimicrobial resistance. Its unique mechanism of action, centered on a pre-

organized molecular architecture for enhanced ribosomal binding, allows it to effectively inhibit

a broad spectrum of clinically important bacterial pathogens, including those resistant to current

therapies. The comprehensive in vitro and in vivo data presented in this technical guide

underscore the potential of Cresomycin as a next-generation antibiotic. Continued research

and development are crucial to translate this promising preclinical candidate into a clinically

effective therapeutic to combat the growing threat of multidrug-resistant infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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